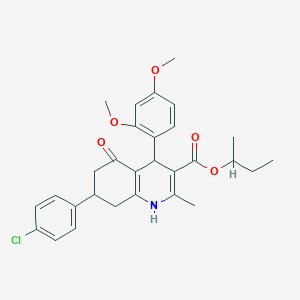![molecular formula C23H26ClN3O2 B4959991 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide inhibits the SGLT1 transporter by binding to its active site, thereby preventing glucose uptake by the intestinal epithelial cells. This leads to a decrease in postprandial glucose levels, which is a major contributor to hyperglycemia in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to reduce postprandial glucose levels and improve glycemic control in animal models of type 2 diabetes mellitus. It has also been found to have a low potential for drug-drug interactions and a favorable safety profile.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for SGLT1, as well as its low potential for drug-drug interactions. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential therapeutic applications in other diseases, such as obesity and metabolic syndrome. Additionally, the development of novel SGLT1 inhibitors based on the structure of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide may lead to the discovery of more potent and selective drugs for the treatment of type 2 diabetes mellitus.
Synthesis Methods
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-piperidinone, followed by the reaction of the resulting product with 3-(2-oxo-1-pyrrolidinyl)benzoic acid. The final product is obtained after purification using chromatography techniques. The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the sodium-dependent glucose co-transporter 1 (SGLT1), which is responsible for glucose absorption in the small intestine. This makes N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide a promising drug candidate for the treatment of type 2 diabetes mellitus.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c24-19-10-8-17(9-11-19)15-26-12-2-5-20(16-26)25-23(29)18-4-1-6-21(14-18)27-13-3-7-22(27)28/h1,4,6,8-11,14,20H,2-3,5,7,12-13,15-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWQAZGRVJQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)

![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)